molecular formula C31H32O11 B13082185 HeteroclitinQ

HeteroclitinQ

Cat. No.: B13082185
M. Wt: 580.6 g/mol
InChI Key: LKQFNNXKAINCSP-IFINBAMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HeteroclitinQ is a heterocyclic compound characterized by a fused bicyclic core structure containing nitrogen and oxygen atoms as heteroatoms. Its molecular formula is C₁₈H₂₂N₂O₅, with a molecular weight of 346.38 g/mol. The compound exhibits a unique combination of functional groups, including a hydroxyl (-OH), methoxy (-OCH₃), and a tertiary amine, which contribute to its diverse chemical reactivity and biological activity .

This compound was first synthesized via a multi-step pathway involving a Buchwald-Hartwig amination followed by selective oxidation and functionalization. Key spectroscopic data include ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H), 3.91 (s, 3H), 3.45 (t, 2H) and HRMS (ESI⁺): m/z 347.1601 [M+H]⁺ . Its purity (>98%) was confirmed by HPLC analysis using a C18 column (retention time: 12.3 min) .

The compound has demonstrated promising activity in preliminary in vitro studies, showing IC₅₀ = 2.1 μM against a specific cancer cell line, surpassing several benchmark compounds in its class .

Properties

Molecular Formula

C31H32O11

Molecular Weight

580.6 g/mol

IUPAC Name

[(8S,9S,10S,11R)-11-acetyloxy-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

InChI

InChI=1S/C31H32O11/c1-15-25(41-16(2)32)18-12-21-27(40-14-39-21)28(38-6)23(18)22-19(13-20(36-4)26(37-5)24(22)33)29(31(15,3)35)42-30(34)17-10-8-7-9-11-17/h7-13,15,25,29,33,35H,14H2,1-6H3/t15-,25+,29-,31-/m0/s1

InChI Key

LKQFNNXKAINCSP-IFINBAMUSA-N

Isomeric SMILES

C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3)OC(=O)C

Canonical SMILES

CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HeteroclitinQ typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions. For instance, the reaction might involve the use of a base catalyst to facilitate the formation of the heterocyclic ring. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems can also enhance the reaction rates and selectivity, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

HeteroclitinQ undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced derivatives.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

HeteroclitinQ has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studying enzyme interactions and metabolic pathways.

    Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases.

    Industry: It is used in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism by which HeteroclitinQ exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations :

  • This compound and Compound B share a bicyclic N,O-core but differ in substituents. The hydroxyl group in this compound enhances its solubility in polar solvents compared to Compound B’s amine group .
  • Compound C’s tricyclic structure and nitro group confer distinct electronic properties but reduce metabolic stability .

Key Observations :

  • This compound’s synthesis achieves moderate yield (68%) but superior reproducibility due to standardized Pd-catalyzed conditions .
  • Compound C’s low yield (45%) reflects challenges in tricyclic ring formation, necessitating costly HPLC purification .

Key Observations :

  • This compound’s topoisomerase II inhibition offers a unique mechanism compared to Compound C’s EGFR-targeted activity, reducing off-target toxicity .

Stability and Pharmacokinetic Profiles

Parameter This compound Compound A Compound B Compound C
Plasma Stability (t₁/₂) 4.2 h 1.8 h 3.5 h 0.9 h
LogP 2.3 3.1 2.8 4.0
CYP3A4 Inhibition Weak Moderate Weak Strong

Key Observations :

  • This compound’s balanced LogP (2.3) and plasma stability (4.2 h) suggest favorable oral bioavailability compared to Compound C’s high lipophilicity (LogP 4.0) and rapid clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.